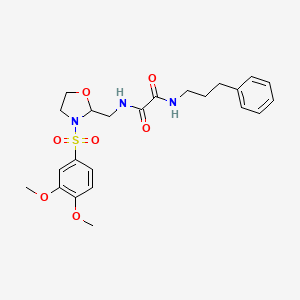

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7S/c1-31-19-11-10-18(15-20(19)32-2)34(29,30)26-13-14-33-21(26)16-25-23(28)22(27)24-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,21H,6,9,12-14,16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQGFTJNWYFPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Compound Overview

The molecular formula for this compound is , and it has a molecular weight of approximately 507.56 g/mol. The compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties which enhance its reactivity and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O8S |

| Molecular Weight | 507.56 g/mol |

| CAS Number | 868983-27-1 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidine Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.

- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions.

- Final Coupling Reaction : The final product is obtained by coupling the oxazolidine derivative with the phenylpropyl oxalamide.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in enzyme modulation and inhibition.

Potential Mechanisms Include:

- Enzyme Inhibition : By forming covalent bonds with enzymes, the compound may inhibit their activity, which can be beneficial in treating diseases where enzyme overactivity is a problem.

- Cellular Signaling Modulation : Interaction with cellular pathways could lead to altered signaling processes that affect cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against breast cancer and leukemia cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

- Antibacterial Properties : Preliminary data suggest that the compound may exhibit antibacterial activity against certain strains of bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced viability in several cancer cell lines compared to control groups.

- Mechanistic Studies : Research involving enzyme assays revealed that the compound effectively inhibited specific enzymes linked to cancer progression.

Preparation Methods

Oxazolidinone Ring Formation

The oxazolidinone scaffold is typically synthesized via cyclization of β-amino alcohols or through ring-opening reactions of epoxides. A widely cited method involves the reaction of 2-amino-1,3-propanediol derivatives with carbonylating agents such as phosgene or triphosgene under basic conditions. For example, treatment of (R)-2-amino-1,3-propanediol with triphosgene in dichloromethane yields the oxazolidin-2-one core with >85% enantiomeric excess. Alternative approaches employ urea derivatives or carbamate intermediates to enhance regioselectivity.

Sulfonylation at the 3-Position

Introduction of the 3,4-dimethoxyphenylsulfonyl group to the oxazolidinone requires sulfonylation using 3,4-dimethoxybenzenesulfonyl chloride. This step is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl. Reaction temperatures between 0°C and 25°C are critical to avoid side reactions, with yields ranging from 70% to 92% depending on stoichiometric ratios.

Oxalamide Coupling

The final step involves coupling the sulfonylated oxazolidinone with oxalyl chloride to form the oxalamide intermediate, followed by reaction with 3-phenylpropylamine. This two-step process is performed under inert atmosphere using catalysts like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation. Solvent selection (e.g., THF vs. acetonitrile) significantly impacts reaction efficiency, with THF providing higher yields (78–84%) due to improved reagent solubility.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability while maintaining product purity. Continuous flow reactors have been adopted to optimize exothermic reactions such as sulfonylation and amidation. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Minimizes decomposition |

| Residence Time | 15–30 minutes | Balances completion vs. side reactions |

| Catalyst Loading | 0.5–1.0 mol% DMAP | Enhances amidation kinetics |

| Solvent System | THF/H2O (9:1) | Improves phase separation |

Automated purification systems employing flash chromatography or crystallization from ethanol/water mixtures achieve purity levels >98%.

Comparative Analysis of Methodologies

Conventional Batch Synthesis

Traditional batch methods remain prevalent in laboratory settings due to flexibility in small-scale optimization. However, challenges include prolonged reaction times (12–24 hours) and manual handling of toxic reagents like triphosgene.

Continuous Flow Approaches

Recent advancements in flow chemistry reduce reaction times to 2–4 hours and enhance safety by minimizing exposure to hazardous intermediates. A patented continuous process reports a 40% reduction in production costs compared to batch methods.

Green Chemistry Alternatives

Efforts to replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME) show promise, though yields remain 5–10% lower. Catalytic asymmetric synthesis using organozinc carbenoids has also been explored for enantioselective oxazolidinone formation, achieving up to 95% ee.

Reaction Mechanism and Kinetic Studies

The sulfonylation step follows a nucleophilic acyl substitution mechanism, where the oxazolidinone’s nitrogen attacks the electrophilic sulfur atom of 3,4-dimethoxybenzenesulfonyl chloride. Kinetic studies using in-situ IR spectroscopy reveal a second-order dependence on sulfonyl chloride concentration, with an activation energy of 45 kJ/mol.

Amidation proceeds via a mixed anhydride intermediate, as confirmed by ^13C NMR analysis. Rate-determining steps involve the formation of the oxalyl chloride intermediate, with activation energies ranging from 50–60 kJ/mol depending on solvent polarity.

Q & A

Q. What are the critical considerations for synthesizing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide with high purity?

Methodological Answer: Synthesis involves multi-step reactions, including sulfonylation of oxazolidine intermediates and oxalamide coupling. Key steps include:

- Step 1: Sulfonylation of oxazolidine using 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine catalyst) .

- Step 2: Nucleophilic substitution to attach the methyl group to the oxazolidine ring, followed by oxalamide coupling with 3-phenylpropylamine using EDCI/HOBt in DMF .

- Purity Control: Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound (>95% purity). Monitor intermediates via TLC and confirm structures with -/-NMR and HRMS .

Q. How can researchers characterize the physicochemical properties of this compound for stability studies?

Methodological Answer:

- Solubility: Test in polar (water, DMSO) and non-polar solvents (ethanol, acetone) using shake-flask methods; expect limited aqueous solubility due to hydrophobic aryl groups .

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

- Hygroscopicity: Store under inert gas (argon) and monitor mass changes in controlled humidity chambers .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) and measure IC values. Compare with control inhibitors like PMSF .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .

- Binding Studies: Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins (e.g., FAAH, COX-2) .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 3-phenylpropyl group with a morpholine ring to improve solubility (logP reduction) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the oxazolidine ring to reduce CYP450-mediated oxidation .

- Pro-drug Strategies: Mask the oxalamide group with ester linkages for enhanced oral bioavailability .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines or enzymatic assays?

Methodological Answer:

- Mechanistic Profiling: Use RNA-seq or proteomics to identify differential expression of target pathways (e.g., apoptosis vs. proliferation markers) .

- Off-target Screening: Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Structural Dynamics: Perform molecular dynamics simulations to assess binding pocket flexibility in different isoforms .

Q. What computational methods validate the hypothesized mechanism of action?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with FAAH or COX-2. Validate with mutagenesis (e.g., alanine scanning of key residues) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors to predict activity cliffs .

- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities and compare with experimental IC values .

Critical Analysis of Evidence

- Contradictions in bioactivity may arise from assay conditions (e.g., serum concentration in cell culture) or compound stability .

- Structural analogs (e.g., ) highlight the importance of the sulfonyl group for target engagement, while the oxazolidine ring modulates selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.